3-[4-[[2-(3-Fluorophenyl)acetyl]amino]-3,5-dimethylpyrazol-1-yl]propanoic acid
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Overview
Description
3-[4-[[2-(3-Fluorophenyl)acetyl]amino]-3,5-dimethylpyrazol-1-yl]propanoic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, an acetylamino group, and a dimethylpyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[[2-(3-Fluorophenyl)acetyl]amino]-3,5-dimethylpyrazol-1-yl]propanoic acid typically involves multiple steps:
Formation of the Fluorophenyl Acetyl Intermediate: This step involves the acetylation of 3-fluorophenylacetic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Synthesis of the Dimethylpyrazole Derivative: The next step is the formation of 3,5-dimethylpyrazole through the reaction of acetylacetone with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the fluorophenyl acetyl intermediate with the dimethylpyrazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-[[2-(3-Fluorophenyl)acetyl]amino]-3,5-dimethylpyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, while the acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using amines or alcohols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[4-[[2-(3-Fluorophenyl)acetyl]amino]-3,5-dimethylpyrazol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[4-[[2-(3-Fluorophenyl)acetyl]amino]-3,5-dimethylpyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the acetylamino group can form hydrogen bonds with amino acid residues. The dimethylpyrazolyl group can participate in π-π stacking interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)benzylamine
- 4-Fluorobenzylamine
- 3,5-Bis(trifluoromethyl)benzylamine
Uniqueness
Compared to these similar compounds, 3-[4-[[2-(3-Fluorophenyl)acetyl]amino]-3,5-dimethylpyrazol-1-yl]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorophenyl and dimethylpyrazolyl groups allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[4-[[2-(3-fluorophenyl)acetyl]amino]-3,5-dimethylpyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-10-16(11(2)20(19-10)7-6-15(22)23)18-14(21)9-12-4-3-5-13(17)8-12/h3-5,8H,6-7,9H2,1-2H3,(H,18,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBZNJHEVNFINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)NC(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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